molecular formula C8H12N2OS B1350766 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol CAS No. 173589-87-2

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

Cat. No. B1350766
CAS RN: 173589-87-2
M. Wt: 184.26 g/mol
InChI Key: ONBUSMDUKULCRC-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol (CHOD) is a heterocyclic compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. CHOD is an organosulfur compound that is composed of a five-membered ring containing one sulfur atom and four carbon atoms. It is a derivative of oxadiazole, a five-membered heterocyclic ring system containing two nitrogen atoms and three carbon atoms. The presence of the sulfur atom in CHOD makes it an interesting target for medicinal chemistry as it can be used as a potential therapeutic agent.

Scientific Research Applications

Chemical Properties

“5-Cyclohexyl-1,3,4-oxadiazole-2-thiol” has the CAS Number: 173589-87-2 and a molecular weight of 184.26 . Its linear formula is C8H12N2OS .

Antimicrobial Activity

Some 1,3,4-oxadiazole derivatives, which include “5-Cyclohexyl-1,3,4-oxadiazole-2-thiol”, have been studied for their antimicrobial activity . However, specific details about the antimicrobial activity of this particular compound are not readily available.

Anticancer Activity

There is some evidence that 1,3,4-oxadiazole derivatives may have anticancer activity . However, specific studies on “5-Cyclohexyl-1,3,4-oxadiazole-2-thiol” in this context are not available.

Synthesis of New Compounds

“5-Cyclohexyl-1,3,4-oxadiazole-2-thiol” can be used as a starting material in the synthesis of new compounds . The specifics of these reactions and the resulting compounds would depend on the other reactants and conditions used.

properties

IUPAC Name

5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUSMDUKULCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396654
Record name 5-cyclohexyl-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

CAS RN

173589-87-2
Record name 5-cyclohexyl-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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